molecular formula C51H81N17O15S2 B3028034 Hydrin 1' CAS No. 148440-73-7

Hydrin 1'

Cat. No.: B3028034
CAS No.: 148440-73-7
M. Wt: 1236.4 g/mol
InChI Key: YWRWVVYMJJBIRH-IWZJHKITSA-N
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Description

Hydrin 1, also known as 1,2,3-indanetrione hydrate, is a stable, hydrated product of 1,2,3-indanetrione. It is a strong electrophile that reacts with nucleophiles such as ammonia, amines, enamines, ureas, amides, and anilines. This compound is widely used in organic synthesis due to its unique chemical structure and reactivity .

Preparation Methods

Hydrin 1 can be synthesized through various methods. One common synthetic route involves the oxidation of indane-1,2,3-trione. The reaction conditions typically include the use of strong oxidizing agents such as potassium permanganate or chromium trioxide in an acidic medium. Industrial production methods often involve the use of more sustainable and efficient processes, such as the use of hydrotalcite-derived basic oxides for the conversion of glycerol into epichlorohydrin .

Chemical Reactions Analysis

Hydrin 1 undergoes several types of chemical reactions, including:

    Oxidation: Hydrin 1 can be oxidized to form various oxidation products.

    Reduction: It can be reduced using reducing agents like sodium borohydride.

    Substitution: Hydrin 1 reacts with nucleophiles to form substitution products. Common reagents include ammonia, amines, and enamines.

Comparison with Similar Compounds

Hydrin 1 is unique due to its strong electrophilic nature and ability to form a dehydrated triketone analogue. Similar compounds include:

Hydrin 1 stands out due to its versatility in forming complex molecular architectures and its broad range of applications in various fields.

Properties

IUPAC Name

(2S)-6-amino-2-[[2-[[2-[[(2S)-2-[[(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]acetyl]amino]hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C51H81N17O15S2/c1-3-26(2)41-48(80)63-31(15-16-37(54)70)44(76)65-34(21-38(55)71)45(77)66-35(25-85-84-24-29(53)42(74)64-33(46(78)67-41)20-27-11-13-28(69)14-12-27)49(81)68-19-7-10-36(68)47(79)62-30(9-6-18-58-51(56)57)43(75)60-22-39(72)59-23-40(73)61-32(50(82)83)8-4-5-17-52/h11-14,26,29-36,41,69H,3-10,15-25,52-53H2,1-2H3,(H2,54,70)(H2,55,71)(H,59,72)(H,60,75)(H,61,73)(H,62,79)(H,63,80)(H,64,74)(H,65,76)(H,66,77)(H,67,78)(H,82,83)(H4,56,57,58)/t26-,29-,30-,31-,32-,33-,34-,35-,36-,41-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWRWVVYMJJBIRH-IWZJHKITSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NCC(=O)NC(CCCCN)C(=O)O)CC(=O)N)CCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)NCC(=O)N[C@@H](CCCCN)C(=O)O)CC(=O)N)CCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C51H81N17O15S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60746730
Record name PUBCHEM_71312155
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60746730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1236.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148440-73-7
Record name PUBCHEM_71312155
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60746730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What is Hydrin 1 and how does it differ from vasotocin?

A1: Hydrin 1 is a peptide hormone found in the African clawed frog, Xenopus laevis. It acts as a precursor to vasotocin, a hormone with similar functions to vasopressin in mammals [, ]. Structurally, Hydrin 1 is a C-terminally extended form of vasotocin, featuring an additional Gly-Lys-Arg sequence []. While both peptides exhibit hydroosmotic activity, stimulating water reabsorption in the skin and bladder, Hydrin 1 lacks the antidiuretic effect seen with vasotocin [, ].

Q2: How does Hydrin 1 interact with cells to exert its effects?

A2: Hydrin 1, like other neurohypophysial hormones, exerts its effects by binding to specific receptors on the surface of target cells []. While its precise receptor remains unidentified, research suggests it differs from the vasotocin receptor found in the kidney []. Upon binding, Hydrin 1 is believed to initiate a signaling cascade that ultimately leads to increased water permeability in the skin and bladder []. This process likely involves the mobilization and insertion of aquaporin water channels into the apical membrane of epithelial cells, facilitating water transport [, ].

Q3: What is the physiological significance of Hydrin 1 in Xenopus laevis?

A3: Xenopus laevis, being a fully aquatic frog, faces unique osmoregulatory challenges. Hydrin 1, with its potent hydroosmotic action on the skin and bladder, likely plays a crucial role in maintaining water balance in this species [, ]. By promoting water reabsorption through these organs, Hydrin 1 helps prevent excessive water loss and maintains proper osmotic balance within the frog's body [].

Q4: Has the receptor for Hydrin 1 been identified?

A4: While the specific receptor for Hydrin 1 has not been definitively identified, research using a fluorescent Hydrin 1 analogue suggests it interacts with receptors similar to, but distinct from, vasotocin receptors []. The study demonstrated that this analogue could stimulate water flow across toad bladders and displace a tritium-labeled vasopressin analogue from cell membranes, indicating interaction with a vasotocin-like receptor [].

Q5: How does the potency of Hydrin 1 compare to vasotocin and other related peptides?

A5: Studies using toad bladder as a model system have shown that a deaminated form of Hydrin 1 (d-Hydrin) is actually more potent than vasotocin in stimulating water flow and displacing a tritium-labeled vasopressin analogue from cell membranes []. This suggests that modifications to the N-terminal of Hydrin 1 can enhance its activity [].

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